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Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B072810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Pentylphenol (CAS No: 14938-35-3), a member of the alkylphenol class of organic
compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering valuable data for its identification,
characterization, and quantification in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass
Spectrometry analysis of 4-Pentylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.05 d 2H Ar-H (ortho to -OH)
~6.75 d 2H Ar-H (meta to -OH)
~4.85 S 1H Ar-OH
~2.50 t 2H Ar-CH-
~1.55 m 2H Ar-CH2-CHz-
~1.30 m 4H -(CH2)2-CHs
~0.88 t 3H -CHs

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~153.7 C-OH

~135.9 C-CH2 (aromatic)

~129.5 CH (aromatic, meta to -OH)
~115.1 CH (aromatic, ortho to -OH)
~35.0 Ar-CHz-

~31.6 Ar-CH2-CH2-

~31.3 -CH2-CH2-CHs

~22.6 -CH2-CHs

~14.1 -CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
~3350 Strong, Broad

bonded)
~3020 Medium Aromatic C-H stretch
~2955, ~2925, ~2855 Strong Aliphatic C-H stretch
~1610, ~1515 Strong Aromatic C=C stretch
~1465 Medium CH:z bend
~1230 Strong C-O stretch (phenol)
820 Strong para-disubstituted C-H bend

(out-of-plane)

Mass Spectrometry (M) @@

m/z Relative Intensity Assignment
164 Moderate [M]* (Molecular lon)
) [M - CaHo]* (Benzylic
107 High (Base Peak)
cleavage)
77 Low [CeHs]*

Experimental Protocols

The data presented in this guide are representative of those obtained through standard
spectroscopic techniques. The following protocols outline the general methodologies for
acquiring such data.

NMR Spectroscopy

A sample of 4-Pentylphenol is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
The *H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or
400 MHz for *H). For 'H NMR, data is typically acquired with a sufficient number of scans to
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achieve a good signal-to-noise ratio. For 33C NMR, a proton-decoupled sequence is commonly
used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pentylphenol, which is a liquid at room temperature, is typically obtained
using the neat liquid film technique.[1] A drop of the neat liquid is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates, and the spectrum is recorded using
a Fourier-transform infrared (FTIR) spectrometer. The spectrum is usually scanned over the
mid-infrared range (e.g., 4000-400 cm~1).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source.[1] The sample, dissolved in a
volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized
and separated from the solvent. The 4-Pentylphenol molecules then enter the ion source of
the mass spectrometer, where they are bombarded with high-energy electrons (typically 70
eV). This causes ionization and fragmentation of the molecule. The resulting positively charged
ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum
of unlabeled 4-pentylphenol displays a molecular ion at m/z 164 and a prominent fragment at
m/z 107, which is a result of benzylic cleavage.[2]

Visualizations
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 4-Pentylphenol under
electron ionization.
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Mass Spectrometry Fragmentation of 4-Pentylphenol
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Caption: Primary fragmentation of 4-Pentylphenol in Mass Spectrometry.

General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical

compound like 4-Pentylphenol.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Pentylphenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072810#spectroscopic-data-of-4-pentylphenol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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